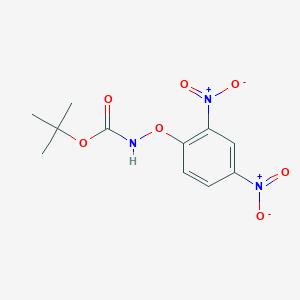![molecular formula C36H20EuF9N2O6S3 B099874 (1,10-FENANTROLINA)TRIS[4,4,4-TRIFLUORO-1-(2-TIENIL)-1,3-BUTANEDIONATO]EUROPIO(III),98.0per cent CAS No. 17904-86-8](/img/structure/B99874.png)
(1,10-FENANTROLINA)TRIS[4,4,4-TRIFLUORO-1-(2-TIENIL)-1,3-BUTANEDIONATO]EUROPIO(III),98.0per cent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent is a useful research compound. Its molecular formula is C36H20EuF9N2O6S3 and its molecular weight is 995.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Materiales Electroluminiscentes Orgánicos
Eu(TTA)3phen se utiliza en el campo de los materiales electroluminiscentes orgánicos . Estos materiales se utilizan en la producción de diodos emisores de luz orgánicos (OLED), que se utilizan en diversas tecnologías de visualización, incluidas televisiones, monitores de ordenador y pantallas pequeñas para dispositivos móviles.
Dopantes Rojos para OLED
Específicamente, Eu(TTA)3phen se puede utilizar como dopante rojo en OLED . El uso de este compuesto puede ayudar a mejorar la pureza del color y la eficiencia de los OLED rojos.
Sondas Luminiscentes
Eu(TTA)3phen se puede utilizar como sonda luminiscente para la detección y cuantificación del oxígeno . Esto lo hace útil en varios campos de investigación científica, incluida la biología y la medicina.
Tintes Láser
Eu(TTA)3phen se utiliza como tinte láser . Los tintes láser se utilizan en láseres de tinte, que son un tipo de láser que utiliza un tinte como medio de ganancia.
Estudios sobre el Oxígeno en la Piel y los Tumores Cutáneos
Eu(TTA)3phen se puede utilizar en estudios sobre el oxígeno en la piel y los tumores cutáneos . Esto puede ayudar a los investigadores a comprender mejor el papel del oxígeno en estos tejidos y potencialmente conducir a nuevos tratamientos para enfermedades y afecciones de la piel.
Mecanismo De Acción
Target of Action
The primary target of (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III), also known as Eu(TTA)3phen It’s known that this compound is used in the field of organic light-emitting diodes (oleds) .
Mode of Action
The mode of action of Eu(TTA)3phen is primarily through its photoluminescent properties . When used in OLEDs, it emits deep red light . The interaction with its targets, therefore, is likely through energy transfer mechanisms common in photoluminescent materials.
Biochemical Pathways
As a photoluminescent compound, Eu(TTA)3phen doesn’t directly interact with biochemical pathways. Instead, its utility lies in its physical properties, particularly its ability to emit light when excited. This makes it valuable in applications like OLEDs .
Pharmacokinetics
Pharmacokinetic studies typically apply to substances that have biological activity within a living organism. As Eu(TTA)3phen is primarily used in industrial applications like OLEDs
Result of Action
The result of Eu(TTA)3phen’s action is the emission of deep red light . This is particularly useful in the creation of OLEDs, where precise control of light emission is crucial .
Action Environment
The action of Eu(TTA)3phen can be influenced by environmental factors. For instance, the efficiency of light emission can be affected by temperature and the presence of other compounds . Furthermore, the stability of the compound can be influenced by factors such as humidity and exposure to light .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "Europium(III) nitrate hexahydrate", "1,10-phenanthroline", "2-thiophenecarboxaldehyde", "2,2,6,6-tetramethyl-3,5-heptanedione", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone", "Diethyl ether" ], "Reaction": [ "1. Dissolve Europium(III) nitrate hexahydrate in methanol and add 1,10-phenanthroline to form a complex.", "2. Add 2-thiophenecarboxaldehyde and 2,2,6,6-tetramethyl-3,5-heptanedione to the mixture and stir for several hours.", "3. Add hydrochloric acid to the mixture to adjust the pH to 2-3.", "4. Add sodium hydroxide to the mixture to adjust the pH to 7-8.", "5. Add acetone to the mixture to precipitate the product.", "6. Filter the product and wash with diethyl ether.", "7. Dry the product under vacuum to obtain (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent." ] } | |
| 17904-86-8 | |
Fórmula molecular |
C36H20EuF9N2O6S3 |
Peso molecular |
995.7 g/mol |
Nombre IUPAC |
europium(3+);1,10-phenanthroline;(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate |
InChI |
InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,12H;/q;;;;+3/p-3/b;3*5-4-; |
Clave InChI |
GMFTYFSOONOZOH-MCTJRNESSA-K |
SMILES isomérico |
C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].[Eu+3] |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


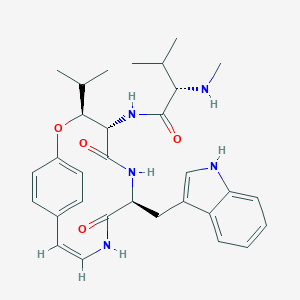
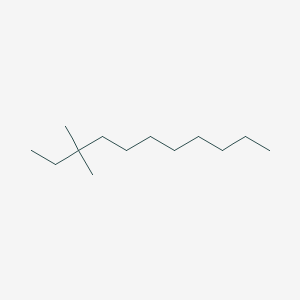

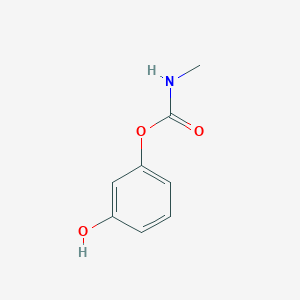
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
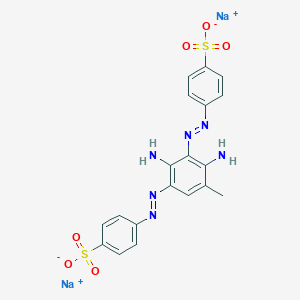
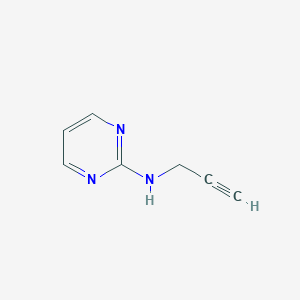
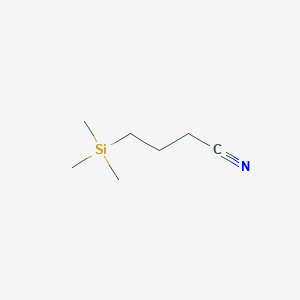
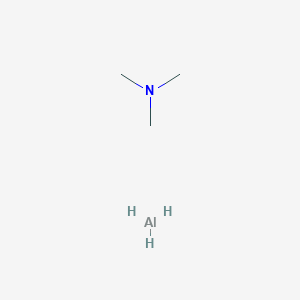
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)



